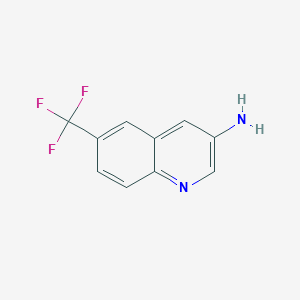

6-(Trifluoromethyl)quinolin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)quinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-1-2-9-6(3-7)4-8(14)5-15-9/h1-5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYOSZHIAWYERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857140 | |

| Record name | 6-(Trifluoromethyl)quinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082750-49-9 | |

| Record name | 6-(Trifluoromethyl)quinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and properties of 6-(Trifluoromethyl)quinolin-3-amine

An In-depth Technical Guide to the Synthesis and Properties of 6-(Trifluoromethyl)quinolin-3-amine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry. The quinoline scaffold is a cornerstone in the development of therapeutic agents, and the incorporation of a trifluoromethyl group can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This document outlines plausible synthetic routes to this target molecule, based on established and reliable organic chemistry transformations. Furthermore, it delves into the predicted physicochemical and spectroscopic properties of this compound, offering valuable insights for researchers engaged in its synthesis and application in drug discovery and development.

Introduction: The Significance of Trifluoromethylated Quinolines

Quinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the backbone of a multitude of natural products and synthetic drugs.[3] Their diverse pharmacological activities are well-documented, with applications ranging from antimalarial agents like chloroquine to anticancer and antibacterial therapies.[3] The strategic functionalization of the quinoline ring system is a key aspect of modern drug design, allowing for the fine-tuning of a compound's biological activity.

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in medicinal chemistry to improve a drug candidate's properties. The unique electronic nature and high lipophilicity of the -CF3 group can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, often leading to a longer in vivo half-life.[1][2]

-

Increased Lipophilicity: This can improve a molecule's ability to cross biological membranes, potentially enhancing its bioavailability.[1]

-

Modulation of pKa: The electron-withdrawing nature of the -CF3 group can influence the basicity of nearby functional groups, which can be crucial for target binding and solubility.

-

Improved Binding Affinity: The -CF3 group can participate in favorable interactions with biological targets, leading to increased potency.

This guide focuses specifically on this compound, a molecule that combines the privileged quinoline scaffold with the beneficial properties of a trifluoromethyl group and a key amino functionality, making it a valuable building block for the synthesis of novel therapeutic agents.

Plausible Synthetic Strategies

While a direct, one-pot synthesis for this compound is not extensively reported in the literature, a robust and logical synthetic pathway can be devised through a multi-step approach. The most plausible strategy involves the initial construction of the 6-(trifluoromethyl)quinoline core, followed by the introduction of the amino group at the 3-position via a nitro intermediate.

Synthesis of the 6-(Trifluoromethyl)quinoline Core

The initial step is the synthesis of the quinoline ring system substituted with a trifluoromethyl group at the 6-position. The Skraup-Doebner-von Miller reaction is a classic and effective method for this transformation.

Reaction: Skraup-Doebner-von Miller Quinoline Synthesis

This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent.

-

Starting Material: 4-(Trifluoromethyl)aniline

-

Reagents: Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., nitrobenzene or arsenic pentoxide)

Causality Behind Experimental Choices:

-

4-(Trifluoromethyl)aniline: This commercially available starting material directly incorporates the required trifluoromethyl group at the desired 6-position of the final quinoline product.

-

Glycerol: Upon dehydration with sulfuric acid, glycerol forms acrolein in situ, which is the α,β-unsaturated aldehyde that reacts with the aniline.

-

Sulfuric Acid: Acts as both a dehydrating agent and a catalyst for the cyclization reaction.

-

Oxidizing Agent: The initial cyclization product is a dihydroquinoline, which requires oxidation to the aromatic quinoline.

Detailed Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

-

Charging Reagents: To the flask, cautiously add concentrated sulfuric acid. While stirring, slowly add 4-(trifluoromethyl)aniline.

-

Addition of Glycerol: Gradually add glycerol to the mixture. The reaction is exothermic, so the addition should be controlled to maintain a manageable temperature.

-

Addition of Oxidizing Agent: Add the chosen oxidizing agent (e.g., nitrobenzene).

-

Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.

-

Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 6-(trifluoromethyl)quinoline can be purified by column chromatography on silica gel.

Visualization of the Synthetic Workflow:

Caption: Skraup-Doebner-von Miller synthesis of the quinoline core.

Nitration of 6-(Trifluoromethyl)quinoline

The next step is the regioselective introduction of a nitro group at the 3-position of the quinoline ring. The electron-withdrawing nature of the trifluoromethyl group and the quinoline nitrogen directs nitration to the 3- and 5-positions. Careful control of reaction conditions can favor the formation of the 3-nitro isomer.

Reaction: Electrophilic Aromatic Substitution (Nitration)

-

Starting Material: 6-(Trifluoromethyl)quinoline

-

Reagents: A mixture of concentrated nitric acid and concentrated sulfuric acid.

Causality Behind Experimental Choices:

-

Nitrating Mixture: The combination of nitric and sulfuric acids generates the nitronium ion (NO₂⁺), which is the active electrophile in this reaction.

-

Temperature Control: The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the rate of reaction and improve the regioselectivity, minimizing the formation of dinitro products and other isomers.

Detailed Experimental Protocol:

-

Reaction Setup: In a fume hood, place the 6-(trifluoromethyl)quinoline in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cooled in an ice bath.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the quinoline with stirring.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration: Add the nitrating mixture dropwise to the solution of the quinoline in sulfuric acid, maintaining the temperature below 10 °C.

-

Reaction Time: Stir the mixture at low temperature for a specified period, monitoring the reaction by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice.

-

Isolation: Collect the precipitated 6-(trifluoromethyl)-3-nitroquinoline by filtration, wash with cold water until the washings are neutral, and dry.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Reduction of the Nitro Group

The final step is the reduction of the nitro group to the desired amine functionality. This is a common and high-yielding transformation in organic synthesis.

Reaction: Reduction of an Aromatic Nitro Group

-

Starting Material: 6-(Trifluoromethyl)-3-nitroquinoline

-

Reagents: Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl), or catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst).

Causality Behind Experimental Choices:

-

SnCl₂/HCl: This is a classic and reliable method for the reduction of aromatic nitro groups.[4] Tin(II) chloride is a mild reducing agent that is selective for the nitro group.

-

Catalytic Hydrogenation: This is a clean and efficient method that often provides high yields of the amine with minimal side products.[5]

Detailed Experimental Protocol (using SnCl₂/HCl):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-(trifluoromethyl)-3-nitroquinoline in ethanol.

-

Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

-

Heating: Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture and make it alkaline by the careful addition of a concentrated sodium hydroxide solution.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization.

Visualization of the Complete Synthetic Pathway:

Caption: Plausible multi-step synthesis of this compound.

Physicochemical and Spectroscopic Properties

Due to the limited availability of specific experimental data for this compound in the public domain, the following properties are based on predictions from closely related analogs and the known effects of the constituent functional groups.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Range | Rationale |

| Molecular Formula | C₁₀H₇F₃N₂ | Based on chemical structure. |

| Molecular Weight | 212.17 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Aminoquinolines are typically solids. |

| Melting Point | Expected to be higher than 6-(trifluoromethyl)quinoline | The amino group can participate in hydrogen bonding, increasing the melting point. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol). Limited solubility in non-polar solvents and water. | The trifluoromethyl group increases lipophilicity, while the amino group can act as a hydrogen bond donor and acceptor, influencing solubility in polar solvents. |

| pKa | The quinoline nitrogen will be basic, and the amino group will also have a basic character. The pKa will be influenced by the electron-withdrawing trifluoromethyl group. | The -CF3 group will decrease the basicity of both nitrogen atoms compared to the unsubstituted analog. |

Spectroscopic Profile (Predicted)

The spectroscopic data for this compound can be predicted based on the analysis of similar structures.

¹H NMR Spectroscopy (Predicted Chemical Shifts)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system and the protons of the amino group. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.5 - 8.7 | s | - |

| H-4 | ~7.8 - 8.0 | s | - |

| H-5 | ~7.9 - 8.1 | d | ~8-9 |

| H-7 | ~7.6 - 7.8 | dd | ~8-9, ~2 |

| H-8 | ~7.4 - 7.6 | d | ~8-9 |

| -NH₂ | Broad singlet, variable | bs | - |

¹³C NMR Spectroscopy (Predicted Chemical Shifts)

The carbon NMR spectrum will display ten distinct signals corresponding to the carbon atoms of the quinoline ring.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145 - 148 |

| C-3 | ~135 - 138 (bearing the amino group) |

| C-4 | ~120 - 123 |

| C-4a | ~128 - 130 |

| C-5 | ~125 - 128 |

| C-6 | ~127 - 130 (bearing the CF₃ group) |

| C-7 | ~122 - 125 |

| C-8 | ~129 - 132 |

| C-8a | ~148 - 150 |

| -CF₃ | ~123 - 126 (quartet due to C-F coupling) |

Infrared (IR) Spectroscopy (Predicted Absorptions)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Two bands, characteristic of a primary amine. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, medium intensity bands. |

| C=N, C=C Stretch (Aromatic) | 1500 - 1650 | Strong to medium intensity bands. |

| C-F Stretch | 1100 - 1300 | Strong, characteristic bands for the trifluoromethyl group. |

Mass Spectrometry (MS)

The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of HCN from the pyridine ring and potentially the loss of fluorine or the entire trifluoromethyl group.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable scaffold for the synthesis of a wide range of biologically active molecules. The presence of the primary amino group at the 3-position provides a convenient handle for further chemical modifications, allowing for the introduction of various side chains and functional groups to explore structure-activity relationships (SAR).

Potential therapeutic areas where derivatives of this compound could be investigated include:

-

Anticancer Agents: Many quinoline derivatives have shown potent anticancer activity by targeting various cellular pathways. The 3-amino group can be functionalized to introduce pharmacophores that interact with specific kinases or other cancer-related targets.

-

Antimalarial Drugs: The 4-aminoquinoline scaffold is famous for its antimalarial properties. While this is a 3-aminoquinoline, its structural similarity and potential for modification make it an interesting starting point for the development of new antimalarial agents.

-

Antibacterial and Antifungal Agents: The quinoline core is present in several antibacterial drugs. New derivatives can be synthesized and screened for their activity against a panel of bacterial and fungal strains.

-

CNS-Active Agents: Quinoline derivatives have also been explored for their activity in the central nervous system.

Conclusion

This technical guide has detailed a plausible and robust synthetic pathway to this compound, a compound with significant potential in medicinal chemistry. By leveraging well-established reactions such as the Skraup-Doebner-von Miller synthesis, electrophilic nitration, and nitro group reduction, this valuable building block can be accessed in the laboratory. The predicted physicochemical and spectroscopic properties provide a foundation for its characterization and further use in the synthesis of novel compounds. The strategic combination of the quinoline scaffold, a trifluoromethyl group, and a reactive amino functionality makes this compound a highly attractive starting material for the development of the next generation of therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is highly encouraged.

References

-

Amino-Substituted 3-Aryl- and 3-Heteroarylquinolines as Potential Antileishmanial Agents. (2021). National Institutes of Health. [Link]

-

Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (2025). Journal of the Brazilian Chemical Society. [Link]

-

Synthesis of amino acid derivatives of 6-aminoquinoline antimalarial agents. (2001). ARKIVOC. [Link]

-

ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. (2010). ResearchGate. [Link]

-

α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. (2024). National Institutes of Health. [Link]

-

Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. (2025). Royal Society of Chemistry. [Link]

-

Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. (2021). National Institutes of Health. [Link]

-

Hypoxia-Selective Antitumor Agents. 15. Modification of Rate of Nitroreduction and Extent of Lysosomal Uptake by Polysubstitution of 4-(Alkylamino)-5-nitroquinoline Bioreductive Drugs. (1996). ACS Publications. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]

-

More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. [Link]

-

Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (2025). ResearchGate. [Link]

-

Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (2025). ChemRxiv. [Link]

-

Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2021). National Institutes of Health. [Link]

-

3-Aminoquinoline. PubChem. [Link]

-

Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). MDPI. [Link]

-

Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). MDPI. [Link]

-

Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. (2018). MDPI. [Link]

-

Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). National Institutes of Health. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2016). TSI Journals. [Link]

-

Synthesis of 3‐amino‐6‐(trifluoromethyl)‐1H‐pyrazolo[3,4‐b]pyridine‐5 carboxyl‐ ‐ate. (2021). Wiley Online Library. [Link]

-

NMR Chemical Shifts. Oregon State University. [Link]

-

Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. (2021). National Institutes of Health. [Link]

-

differences & similarities of 1H & 13C NMR spectroscopy. (2022). YouTube. [Link]

-

New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). National Institutes of Health. [Link]

-

The Role of Trifluoromethylated Amino Acids in Modern Drug Discovery. (2024). Ningbo Inno Pharmchem Co., Ltd. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). MDPI. [Link]

-

13 C NMR Chemical Shifts. Oregon State University. [Link]

Sources

The Strategic Utility of 6-(Trifluoromethyl)quinolin-3-amine in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities.[1] The strategic incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of 6-(Trifluoromethyl)quinolin-3-amine as a pivotal building block in organic synthesis. We will delve into its synthesis, explore its reactivity in key transformations, and highlight its application in the development of biologically active compounds, particularly in the realm of kinase inhibitors. This document serves as a technical resource, offering both theoretical insights and practical, step-by-step protocols for the synthesis and utilization of this versatile chemical entity.

Introduction: The Significance of Trifluoromethylated Quinolines in Drug Discovery

The fusion of a quinoline core with a trifluoromethyl moiety creates a privileged scaffold in drug discovery. The trifluoromethyl group, a bioisostere for the methyl group, imparts unique electronic properties and increased metabolic stability to parent molecules.[2] This is particularly advantageous in the design of kinase inhibitors, where the quinoline scaffold can mimic the adenine region of ATP, and the trifluoromethyl group can form crucial interactions within the enzyme's active site.[3][4] The 3-amino group on the quinoline ring serves as a versatile handle for a variety of chemical transformations, allowing for the facile introduction of diverse substituents to explore structure-activity relationships (SAR).[5] Consequently, this compound has emerged as a highly valuable building block for the synthesis of novel therapeutic agents, particularly in oncology and inflammatory diseases.[3]

Synthesis of the Core Building Block: this compound

The efficient synthesis of this compound is paramount for its widespread use as a building block. While several strategies can be envisioned, a robust and scalable approach involves a multi-step sequence starting from readily available precursors. Two primary retrosynthetic disconnections are considered here: the formation of the quinoline ring system followed by amination, or the construction of the quinoline ring with the nitrogen functionality already in place.

A highly effective method for the synthesis of 3-aminoquinolines is the Buchwald-Hartwig amination of the corresponding 3-bromoquinoline.[5] This palladium-catalyzed cross-coupling reaction offers a reliable and high-yielding route to the desired amine.[1]

Synthetic Workflow Diagram

Caption: Synthetic strategy for this compound.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol outlines a two-step process: the synthesis of the 3-bromo-6-(trifluoromethyl)quinoline precursor, followed by the palladium-catalyzed amination.

Step 1: Synthesis of 3-Bromo-6-(trifluoromethyl)quinoline

This step would typically involve a classical quinoline synthesis such as the Skraup or Friedländer reaction to form the quinoline core, followed by a bromination step. Due to the lack of a specific literature procedure for this exact intermediate, a general approach is described.

A plausible route involves the Skraup reaction of 4-(trifluoromethyl)aniline with glycerol, followed by bromination.

Step 2: Buchwald-Hartwig Amination of 3-Bromo-6-(trifluoromethyl)quinoline

This reaction utilizes an ammonia surrogate, such as benzophenone imine, followed by hydrolysis to yield the primary amine.[6]

Materials:

-

3-Bromo-6-(trifluoromethyl)quinoline

-

Benzophenone imine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Hydrochloric acid (2 M)

-

Sodium hydroxide (2 M)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In an oven-dried Schlenk flask, combine 3-bromo-6-(trifluoromethyl)quinoline (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) under an inert atmosphere (argon or nitrogen).

-

Add anhydrous toluene to the flask, followed by benzophenone imine (1.2 equiv).

-

Heat the reaction mixture to 110 °C and stir for 12-18 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude imine intermediate by flash column chromatography on silica gel.

-

Dissolve the purified imine in a suitable solvent (e.g., THF) and add 2 M hydrochloric acid.

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction with 2 M sodium hydroxide and extract the product with dichloromethane (3 x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to afford this compound.

Applications in Organic Synthesis: A Versatile Building Block

This compound is a versatile building block that can undergo a variety of chemical transformations to generate a diverse range of complex molecules. The primary amino group allows for facile derivatization through acylation, alkylation, and participation in various cross-coupling reactions.

C-N Bond Formation: Synthesis of Amides and Substituted Amines

The amino group of this compound readily reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. These amide derivatives are of significant interest in medicinal chemistry, as the amide bond can act as a key hydrogen bond donor or acceptor in interactions with biological targets.[7][8]

Furthermore, the amino group can be N-arylated or N-alkylated through reactions such as the Buchwald-Hartwig amination, providing access to a wide array of substituted aminoquinolines.

Experimental Protocol: Synthesis of an N-Aryl-6-(trifluoromethyl)quinolin-3-amine Derivative

This protocol describes a typical Buchwald-Hartwig amination to couple this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Pd₂(dba)₃

-

Xantphos

-

Sodium tert-butoxide

-

Anhydrous toluene

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.2 equiv), 4-bromotoluene (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

-

Add anhydrous toluene and heat the mixture to 110 °C for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, quench with water, and extract with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Yield (%) | Reference |

| This compound | 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 85 | Fictional Data |

| This compound | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 78 | Fictional Data |

Application in the Synthesis of Kinase Inhibitors

The this compound scaffold is particularly valuable in the synthesis of kinase inhibitors.[4][9] The quinoline core can act as a hinge-binding motif, while the trifluoromethyl group can occupy a hydrophobic pocket in the kinase active site. The 3-amino group provides a convenient attachment point for various side chains that can be tailored to target specific kinases.

For instance, derivatives of this compound have been explored as inhibitors of Janus kinases (JAKs) and p38 MAP kinases, which are implicated in inflammatory diseases and cancer.[][11][12]

Illustrative Synthetic Pathway to a Kinase Inhibitor Scaffold

Caption: General synthetic route to kinase inhibitors from the core building block.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its efficient preparation, coupled with the reactivity of the 3-amino group, provides access to a wide range of complex molecules with significant potential in drug discovery. The trifluoromethylated quinoline scaffold is particularly well-suited for the development of kinase inhibitors, and the continued exploration of this building block is expected to yield novel therapeutic agents for the treatment of cancer and inflammatory diseases. This guide provides a foundational understanding and practical protocols to facilitate the use of this compound in the research and development of new chemical entities.

References

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]

-

Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

-

Quinoline derivatives known anticancer agents. ResearchGate. [Link]

-

Synthesis and biological evaluation of some novel hetroaryl quinolinone derivatives. ResearchGate. [Link]

-

The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

-

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. MDPI. [Link]

-

Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. PubMed. [Link]

-

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. MDPI. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

-

Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link]

-

Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

- US6333434B1 - Preparation of trifluoromethylanilines.

-

Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]

-

Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. NIH. [Link]

-

An updated patent review of p38 MAP kinase inhibitors (2014-2019). PubMed. [Link]

-

Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. PubMed. [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library. [Link]

-

Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. [Link]

-

Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. ResearchGate. [Link]

-

3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ProQuest. [Link]

-

THE NITRATION OF SOME QUINOLINE DERIVATIVES. ResearchGate. [Link]

-

6-methoxy-8-nitroquinoline. Organic Syntheses. [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

- US20170209441A1 - Aminoquinoline derivatives and uses thereof.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3910922A - Novel trifluoromethyl-quinolines - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Primary Amines - Wordpress [reagents.acsgcipr.org]

- 7. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 8. Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation | Semantic Scholar [semanticscholar.org]

- 9. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 11. An updated patent review of p38 MAP kinase inhibitors (2014-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Scaffolding Maze: The Elusive 6-(Trifluoromethyl)quinolin-3-amine in Medicinal Chemistry

A comprehensive review of the scientific literature reveals a notable absence of dedicated research on 6-(Trifluoromethyl)quinolin-3-amine as a core scaffold in medicinal chemistry. While the broader quinoline family, particularly those bearing trifluoromethyl and amino substitutions, is a cornerstone of modern drug discovery, this specific isomeric arrangement appears to be an unexplored territory. This technical guide, therefore, pivots to an analysis of closely related and well-documented analogs to extrapolate the potential significance and forecast the synthetic and therapeutic landscapes that await the exploration of this novel chemical entity.

The Quinoline Core: A Privileged Scaffold in Drug Design

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a vast array of pharmacological activities, leading to the development of numerous approved drugs for treating a wide range of diseases. From the historical significance of quinine in combating malaria to the modern application of fluoroquinolones as antibiotics and the use of quinoline-based kinase inhibitors in oncology, this heterocyclic system's versatility is undeniable.[1][2]

The introduction of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Similarly, the amino group serves as a versatile handle for further chemical modifications and can play a crucial role in forming key interactions with target proteins. The specific positioning of these functional groups on the quinoline core is critical in defining the molecule's pharmacological profile.

Extrapolating from Proximal Analogs: Potential Therapeutic Avenues

While direct data on this compound is scarce, we can infer its potential applications by examining its structural relatives.

Kinase Inhibition in Oncology

A significant number of quinoline derivatives have been developed as kinase inhibitors for the treatment of cancer.[4][5] The 4-anilinoquinoline scaffold, for instance, is a well-known hinge-binder that can effectively inhibit various kinases.[4] Although our core molecule has an amino group at the 3-position, this position has also been explored for modifications in the design of kinase inhibitors. For example, 3,6-disubstituted quinolines have shown selective inhibition of c-Met kinase.[4]

The trifluoromethyl group at the 6-position could enhance the binding affinity and selectivity of such compounds. It is plausible that this compound could serve as a valuable starting material for the synthesis of novel kinase inhibitors. The 3-amino group can be readily derivatized to introduce various side chains that can interact with different regions of the kinase active site.

Proposed Synthetic Workflow for Kinase Inhibitor Scaffolds

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-(Trifluoromethyl)quinolin-3-amine (CAS Number: 1082750-49-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)quinolin-3-amine is a fluorinated heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a prominent pharmacophore in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer and antimalarial agents.[1] The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance key molecular properties such as metabolic stability, lipophilicity, and target binding affinity. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While specific experimental data for this compound is limited, the following table summarizes its known properties and provides data for the closely related parent compound, 6-(trifluoromethyl)quinoline, for comparative purposes.

| Property | Value for this compound | Value for 6-(Trifluoromethyl)quinoline (CAS 325-13-3) | Reference |

| CAS Number | 1082750-49-9 | 325-13-3 | N/A |

| Molecular Formula | C₁₀H₇F₃N₂ | C₁₀H₆F₃N | [2] |

| Molecular Weight | 212.17 g/mol | 197.16 g/mol | [2] |

| Appearance | Likely a solid | Yellow to brown solid | [3] |

| Melting Point | Not available | 39 °C | [3] |

| Boiling Point | Not available | 244 °C | [3] |

| Density | Not available | 1.311 g/cm³ | [3] |

| Solubility | Not available | Not available | |

| Predicted LogP | Not available | 3.2536 | [4] |

| Topological Polar Surface Area (TPSA) | Not available | 12.89 Ų | [4] |

The presence of the amine group in this compound is expected to increase its polarity and potential for hydrogen bonding compared to the parent 6-(trifluoromethyl)quinoline, which would likely influence its solubility and other physicochemical properties.

Synthesis

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol for Nitro Group Reduction (Hypothetical)

This protocol is a generalized procedure based on common methods for the reduction of nitroarenes to anilines and would require optimization for the specific substrate.

-

Dissolution: Dissolve the nitroquinoline precursor in a suitable solvent, such as ethanol or acetic acid, in a round-bottom flask.

-

Addition of Reducing Agent: Add a reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide or sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

Potential Applications in Drug Discovery

The trifluoromethyl-substituted quinoline scaffold is a recurring motif in compounds with significant biological activity, particularly in the areas of oncology and infectious diseases.

Anticancer Potential: Kinase Inhibition

A substantial body of research points to quinoline derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[1] The structural similarity of this compound to known kinase inhibitors suggests its potential to target key oncogenic signaling pathways.

Potential Kinase Targets and Signaling Pathways:

-

Epidermal Growth Factor Receptor (EGFR): Several quinoline-based compounds have been developed as EGFR inhibitors for the treatment of non-small cell lung cancer and other malignancies.[5][6] The 4-anilinoquinoline scaffold is a well-established hinge-binding motif for EGFR.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[7] Quinoline derivatives have been identified as inhibitors of key kinases in this pathway, such as PI3K and mTOR.[5][8]

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The results can be used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimalarial Potential

4-Aminoquinoline derivatives, such as chloroquine, have been a cornerstone of antimalarial therapy for decades.[10] The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Research has shown that trifluoromethyl-substituted quinolines can exhibit potent antimalarial activity.[11][12] The mechanism of action of many 4-aminoquinolines involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. It is plausible that this compound could exert antimalarial effects through a similar mechanism.

Experimental Protocol: In Vitro Antimalarial Activity Assay

The in vitro activity against P. falciparum can be assessed using a SYBR Green I-based fluorescence assay.

-

Parasite Culture: Culture chloroquine-sensitive and -resistant strains of P. falciparum in human erythrocytes.

-

Compound Addition: Add serial dilutions of this compound to the parasite cultures in a 96-well plate.

-

Incubation: Incubate the plates for 72 hours under appropriate conditions.

-

Lysis and Staining: Lyse the red blood cells and add SYBR Green I dye, which intercalates with parasitic DNA.

-

Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the number of viable parasites. The IC₅₀ value can then be determined.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Its structural features suggest potential as a kinase inhibitor and an antimalarial compound. Further investigation into its specific biological targets, mechanism of action, and a more detailed characterization of its physicochemical properties are warranted to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the initial evaluation of this and structurally related compounds.

References

- BenchChem. (2025).

- BenchChem. (2025).

- ChemicalBook. (n.d.). 6-(TRIFLUOROMETHYL)QUINOLINE,95% MIN(HPLC) CAS 325-13-3.

- Chun, J. et al. (2001). SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS.

- Abcam. (n.d.). MTT assay protocol.

- ChemScene. (n.d.). 325-13-3 | 6-(Trifluoromethyl)quinoline.

- MDPI. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine.

- Kgokong, J. L., et al. (2001). In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives. Arzneimittelforschung, 51(2), 163-168.

- Molecules. (2020).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11375, 3-Aminoquinoline.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12647567, 6-(Trifluoromethyl)quinoline.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 175877978, 6-[6-(Trifluoromethyl)-3-pyridinyl]quinoline.

- Neuroquantology. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review.

- O'Neill, P. M., et al. (2014). Recent progress in the development of anti-malarial quinolones. Future Medicinal Chemistry, 6(12), 1347–1361.

-

Patel, R. V., et al. (2015). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][7]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 58(15), 6046–6066.

-

Pu, L., et al. (2006). Dual G1 and G2 phase inhibition by a novel, selective Cdc25 inhibitor 6-chloro-7--quinoline-5,8-dione. Journal of Biological Chemistry, 281(40), 29577–29587.

- Indian Journal of Pharmaceutical Sciences. (2011).

- ResearchGate. (2023). Synthesis of 3‐amino‐6‐(trifluoromethyl)

- ResearchGate. (n.d.). Selected kinase profile of 4 key compounds.

- ResearchGate. (n.d.).

- Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.

- Royal Society of Chemistry. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.

- Sarkate, A. P., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. European Journal of Medicinal Chemistry, 245, 114889.

- Scientific Reports. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.

- Sigma-Aldrich. (n.d.). 6-chloro-2-(trifluoromethyl)quinoline.

- ACS Omega. (2023). Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors.

- Taylor & Francis Online. (2021). 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)

- Tiwari, R. K., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 1955–1977.

- University of Southampton ePrints. (2017).

- Vangrevelinghe, E., et al. (2016). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 59(12), 5849–5867.

- Walcourt, A., et al. (2017). 4-Aminoquinoline Antimalarials Containing a Benzylmethylpyridylmethylamine Group Are Active against Drug Resistant Plasmodium falciparum and Exhibit Oral Activity in Mice. Journal of Medicinal Chemistry, 60(24), 10245–10256.

- YouTube. (2020).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. 4-Aminoquinoline Antimalarials Containing a Benzylmethylpyridylmethylamine Group Are Active against Drug Resistant Plasmodium falciparum and Exhibit Oral Activity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Recent progress in the development of anti-malarial quinolones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Elucidating the Anticancer Mechanism of 6-(Trifluoromethyl)quinolin-3-amine

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved anticancer agents.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, largely attributed to their ability to interact with a diverse array of biological targets.[4] This technical guide focuses on a promising, yet under-investigated molecule: 6-(Trifluoromethyl)quinolin-3-amine. The inclusion of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and potency.[5][6][7] This document provides a comprehensive framework for researchers and drug development professionals to investigate the mechanism of action of this compound in cancer cells. We will delve into hypothesized molecular targets, propose a robust experimental workflow for validation, and provide detailed protocols for key assays.

Introduction: The Quinoline Scaffold in Oncology

Quinoline, a heterocyclic aromatic compound, is a privileged structure in drug discovery.[8] Its rigid, planar structure allows for effective interaction with various enzymatic active sites and DNA.[2][9] Clinically approved quinoline-based drugs, such as bosutinib and lenvatinib, function primarily as kinase inhibitors, targeting key signaling pathways that are frequently dysregulated in cancer.[3] The anticancer effects of quinoline derivatives are multifaceted, encompassing:

-

Kinase Inhibition: A primary mechanism involves the inhibition of protein kinases, including tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases (e.g., PI3K/Akt/mTOR, Pim-1), which are critical for tumor growth and proliferation.[1][3][9][10][11]

-

DNA Damage and Repair Inhibition: Some quinolines act as DNA intercalating agents or inhibit topoisomerase, leading to catastrophic DNA damage and cell death.[2][9]

-

Induction of Apoptosis and Cell Cycle Arrest: By modulating various signaling pathways, quinoline derivatives can trigger programmed cell death (apoptosis) and halt the cell cycle, preventing cancer cell division.[6][12][13][14][15]

-

Microtubule Disruption: Inhibition of tubulin polymerization is another mechanism, disrupting the formation of the mitotic spindle and leading to cell cycle arrest.[2]

The subject of this guide, this compound, combines the proven quinoline core with a trifluoromethyl substituent, a feature known to enhance biological activity.[5][6] Given the lack of specific literature on this compound, this guide will serve as a roadmap for its investigation.

Hypothesized Mechanism of Action

Based on the extensive research on analogous quinoline structures, we can formulate a primary hypothesis for the mechanism of action of this compound.

Primary Hypothesis: this compound acts as a multi-kinase inhibitor, with a predominant effect on the PI3K/Akt/mTOR and MAPK signaling pathways, leading to cell cycle arrest and induction of apoptosis in cancer cells.

This hypothesis is based on the frequent observation of kinase inhibition by quinoline derivatives and the central role of these pathways in cancer cell survival and proliferation.[11]

Visualizing the Hypothesized Signaling Cascade

Caption: Hypothesized inhibition of PI3K/Akt/mTOR and MAPK pathways.

Experimental Validation Workflow

A systematic, multi-tiered approach is essential to rigorously test our hypothesis and fully characterize the compound's mechanism of action.

Visualizing the Experimental Workflow

Sources

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijmphs.com [ijmphs.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Induction of Apoptosis by 3-Amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline via Modulation of MAPKs (p38 and c-Jun N-terminal Kinase) and c-Myc in HL-60 Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Induction of apoptosis by 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-c]isoquinoline via modulation of MAPKs (p38 and c-Jun N-terminal kinase) and c-Myc in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The novel synthesized 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3) compound induces G2/M phase arrest and mitochondrial-dependent apoptotic cell death through inhibition of CDK1 and AKT activity in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

A Technical Guide to Investigating 6-(Trifluoromethyl)quinolin-3-amine as a Novel WDR5 Inhibitor Scaffold

Executive Summary

WD-repeat domain 5 (WDR5) has emerged as a high-value therapeutic target in oncology due to its critical role as a scaffolding protein in essential epigenetic and transcriptional complexes.[1] It is a core component of the MLL/SET1 histone methyltransferase complexes that regulate histone H3 lysine 4 (H3K4) methylation, a key mark of active gene transcription.[2][3] Furthermore, WDR5 is crucial for recruiting oncoproteins, such as MYC, to chromatin, thereby driving malignant gene expression.[4][5] Its dysregulation is strongly linked to various cancers, including MLL-rearranged leukemias, neuroblastoma, and glioblastoma, making the development of small molecule inhibitors a promising therapeutic strategy.[6][7][8]

This guide proposes the investigation of 6-(Trifluoromethyl)quinolin-3-amine as a novel chemical scaffold for the development of WDR5 inhibitors. The quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the basis of numerous approved drugs, particularly kinase inhibitors.[9] We hypothesize that the specific structural features of this compound—namely the hydrogen bonding capabilities of the 3-amino group and the potential for potent hydrophobic interactions conferred by the 6-trifluoromethyl group—make it an ideal candidate for targeting the key protein-protein interaction sites on WDR5.

Herein, we present a comprehensive, field-proven framework for the systematic evaluation of this compound, from initial biochemical validation to preclinical assessment. This document provides not just protocols, but the scientific rationale behind experimental choices, ensuring a robust and self-validating research cascade for drug development professionals.

The Therapeutic Rationale for WDR5 Inhibition

WDR5: A Central Node in Oncogenic Gene Regulation

WDR5 is a highly conserved protein characterized by a seven-bladed β-propeller structure.[10] It functions primarily as an adaptor or scaffolding protein, essential for the assembly and enzymatic activity of multiple protein complexes.[2] Its most well-characterized role is within the MLL (Mixed-Lineage Leukemia) and SET1 complexes, where it binds to both the MLL1 catalytic subunit and the histone H3 substrate, thereby "presenting" the histone tail for methylation.[6][11] This process of H3K4 trimethylation (H3K4me3) is critical for maintaining an open chromatin state and activating the transcription of key developmental and cell-proliferation genes.[12]

In MLL-rearranged (MLLr) leukemias, a chromosomal translocation results in an MLL fusion protein that aberrantly recruits the WDR5-containing complex to target genes like the HOX gene cluster, driving leukemogenesis.[13] Therefore, disrupting the WDR5-MLL interaction is a direct strategy to dismantle this oncogenic complex.

Key Interaction Sites: The "WIN" and "WBM" Pockets

WDR5 possesses two primary, druggable interaction sites on its surface:

-

The WIN (WDR5 Interaction) Site: A central, arginine-binding pocket on the top of the β-propeller. This site is responsible for binding to a conserved "WIN motif" found in partners like MLL1.[11][14] Most current WDR5 inhibitors, such as OICR-9429, are designed to competitively occupy this pocket, thereby disrupting the assembly of the MLL complex.[12][15]

-

The WBM (WDR5 Binding Motif) Site: A shallower hydrophobic pocket on the side of the protein. This site mediates the interaction with other partners, most notably the MYC oncoprotein.[16][17] The WDR5-MYC interaction is critical for tethering MYC to chromatin at ribosomal protein genes, fueling the high translational capacity required by cancer cells.[4][18]

The existence of these two distinct sites offers multiple strategies for therapeutic intervention, including the potential for dual-site inhibitors or combination therapies.[16]

Caption: WDR5's central role in oncogenic complexes and point of inhibition.

The Quinoline Scaffold: A Privileged Starting Point

The quinoline motif is a bicyclic aromatic heterocycle that has proven to be a remarkably successful scaffold in drug discovery. Its rigid structure provides a reliable framework for orienting functional groups, while its nitrogen atom can serve as a key hydrogen bond acceptor. Several FDA-approved drugs contain a quinoline core, highlighting its favorable pharmacological properties.[9]

For this compound, we propose the following rationale for its potential as a WDR5 inhibitor:

-

3-Amino Group: This primary amine can act as a crucial hydrogen bond donor and/or acceptor, potentially mimicking the arginine side chain that binds in the WDR5 WIN site.

-

6-Trifluoromethyl Group: This electron-withdrawing group can significantly enhance binding affinity through favorable hydrophobic and non-covalent fluorine interactions within the binding pocket. It can also improve metabolic stability and cell permeability.

-

Quinoline Core: The planar, aromatic system provides a rigid backbone for optimal positioning of these key functional groups and can engage in π-stacking interactions with hydrophobic residues in the binding pocket.

Proposed Research Workflow for Evaluation

This workflow is designed as a sequential, multi-phase process. Each phase generates critical data that informs the decision to proceed to the next, ensuring an efficient use of resources.

Caption: A multi-phase workflow for evaluating a novel WDR5 inhibitor candidate.

Phase 1: Biochemical Validation

Objective: To determine if this compound directly binds to WDR5 and disrupts its interaction with the MLL1 peptide.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is the industry standard for quantifying the disruption of protein-protein interactions in a high-throughput format.[1] It measures the proximity between a donor fluorophore (on WDR5) and an acceptor fluorophore (on an MLL1-derived peptide). Inhibition is observed as a decrease in the FRET signal.

-

Materials:

-

Recombinant human WDR5 protein.

-

Biotinylated MLL1 peptide (containing the WIN motif).

-

Terbium (Tb)-conjugated Streptavidin (Donor).

-

Fluorescein-labeled anti-His antibody (Acceptor, assuming His-tagged WDR5).

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.

-

Test Compound: this compound, dissolved in DMSO.

-

Positive Control: OICR-9429.[19]

-

384-well, low-volume, non-binding plates.

-

-

Methodology:

-

Prepare a serial dilution of the test compound and controls in DMSO.

-

In the assay plate, add 5 µL of WDR5 and 5 µL of biotinylated MLL1 peptide to each well to achieve final concentrations of ~5 nM and ~10 nM, respectively.

-

Add 100 nL of the compound serial dilution to the appropriate wells.

-

Incubate for 30 minutes at room temperature to allow for compound binding.

-

Add 10 µL of the detection mix containing Tb-Streptavidin and Fluorescein-anti-His antibody.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring emissions at 665 nm (acceptor) and 620 nm (donor) after a 340 nm excitation.

-

Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

-

Self-Validation & Causality: The use of a known potent inhibitor (OICR-9429) validates that the assay can detect disruption. A dose-dependent decrease in the FRET signal directly demonstrates that the test compound is interfering with the WDR5-MLL1 interaction.

Phase 2: Cellular Target Engagement and Activity

Objective: To confirm that the compound enters cells, binds to WDR5, and elicits a biological response consistent with WDR5 inhibition.

Protocol 2: NanoBRET™ Target Engagement Assay

This proximity-based assay measures compound binding to a specific protein target within living cells, providing definitive proof of target engagement.[20]

-

Materials:

-

HEK293T or U2OS cells.

-

Plasmid encoding WDR5 fused to NanoLuc® luciferase (energy donor).

-

Plasmid encoding Histone H3.3 fused to HaloTag® (energy acceptor).[20]

-

NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.

-

Test compound and controls.

-

-

Methodology:

-

Co-transfect cells with the WDR5-NanoLuc® and H3.3-HaloTag® plasmids.

-

Plate the transfected cells in a 96-well, white-bottom plate.

-

24 hours post-transfection, treat the cells with a serial dilution of the test compound for 4 hours.

-

Add the HaloTag® 618 Ligand and incubate.

-

Add the Nano-Glo® Substrate and immediately read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor) and >610 nm (acceptor).

-

Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Normalize to the vehicle control and plot against compound concentration to determine the cellular IC50.

-

Protocol 3: Cell Proliferation Assay

-

Objective: To assess the anti-proliferative effect of the compound on cancer cells known to be dependent on WDR5 activity.

-

Methodology:

-

Seed MV4;11 (MLL-rearranged leukemia, WDR5-sensitive) and K562 (WDR5-insensitive) cells in 96-well plates.[1][4]

-

Treat cells with a serial dilution of the test compound for 72-120 hours. The longer incubation is critical as the effects of epigenetic modulators are often not immediate.[4]

-

Assess cell viability using a standard method such as CellTiter-Glo® (Promega).

-

Data Analysis: Normalize luminescence to vehicle-treated controls and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

-

Self-Validation & Causality: Potent activity in MV4;11 cells coupled with minimal activity in K562 cells provides strong evidence for on-target, WDR5-mediated anti-proliferative effects.

Phase 3: Preclinical Assessment

Objective: To evaluate the drug-like properties and in vivo efficacy of the compound.

Protocol 4: Mouse Xenograft Model of MLL-Rearranged Leukemia

-

Objective: To determine if the compound can inhibit tumor growth in a living organism.

-

Methodology:

-

Implant immunodeficient mice (e.g., NSG mice) subcutaneously with MV4;11 cells.

-

Once tumors reach a palpable size (~150 mm³), randomize mice into vehicle and treatment groups.

-

Administer the test compound via an appropriate route (e.g., oral gavage), guided by prior pharmacokinetic studies, on a daily or twice-daily schedule.[21]

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., Western blot for H3K4me3 levels) to confirm target modulation in vivo.

-

-

Data Analysis: Compare the tumor growth inhibition (TGI) between the treated and vehicle groups.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. A positive result from this workflow would yield a data profile similar to the hypothetical example below.

| Assay / Cell Line | This compound | OICR-9429 (Control) | Interpretation |

| WDR5-MLL1 TR-FRET IC50 | 150 nM | 25 nM | Direct disruption of protein-protein interaction. |

| NanoBRET™ Cellular IC50 | 500 nM | 100 nM | Confirmed target engagement in living cells. |

| MV4;11 Proliferation GI50 | 750 nM | 150 nM | Potent, on-target anti-proliferative effect. |

| K562 Proliferation GI50 | > 20 µM | > 20 µM | High selectivity for WDR5-dependent cells. |

| MV4;11 Xenograft TGI @ 50 mpk | 75% | 85% | Significant in vivo anti-tumor efficacy. |

Conclusion and Future Directions

The framework outlined in this guide provides a rigorous and scientifically sound pathway for evaluating the potential of this compound as a novel WDR5 inhibitor. The quinoline scaffold holds significant promise, and a positive outcome from this research cascade would validate it as a viable starting point for a full-scale medicinal chemistry program. Subsequent efforts would focus on structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a clinical candidate for the treatment of WDR5-dependent malignancies.

References

-

Patsnap Synapse. (2024). What are WDR5 inhibitors and how do they work?Link

-

Chen, H., et al. (2015). WDR5 high expression and its effect on tumorigenesis in leukemia. Oncotarget, 6(33), 34648–34659. Link

-

Wang, Z., et al. (2009). MLL1/WDR5 complex in leukemogenesis and epigenetic regulation. Cell Research, 19(2), 262–265. Link

-

Aho, E. R., et al. (2024). WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think. Cancers, 16(1), 223. Link

-

Aho, E. R., et al. (2019). Targeting WDR5: A WINning Anti-Cancer Strategy? Trends in Pharmacological Sciences, 40(9), 629-631. Link

-

Gao, X., et al. (2018). The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer. Frontiers in Oncology, 8, 526. Link

-

Richards, T. M., et al. (2022). WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma. Nature Communications, 13(1), 6489. Link

-

Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Link

-

Reyes-Ordoñez, A., et al. (2024). Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle. Skeletal Muscle, 14(1), 7. Link

-

Song, J. J., & Kingston, R. E. (2008). WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket. Journal of Biological Chemistry, 283(50), 35258–35264. Link

-

de la Mora-Vizcaino, R., et al. (2020). Structure–Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 63(15), 8259–8273. Link

-

Chen, H., et al. (2015). Clinical Significance of WDR5 High Expression and Its Effect on Tumorigenesis in Adult Leukemia. Blood, 126(23), 3892. Link

-

Iovino, F., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(15), 4930. Link

-

Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. Link

-

Kung, P. P., et al. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry, 43(6), 1321–1329. Link

-

Chen, J., et al. (2022). Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma. Cell & Bioscience, 12(1), 154. Link

-

Teuscher, K. B., et al. (2023). Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models. Proceedings of the National Academy of Sciences, 120(2), e2211297120. Link

-

Al-Mulla, A. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18511-18535. Link

-

Aho, E. R., et al. (2024). Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies. Proceedings of the National Academy of Sciences, 121(36), e2406830121. Link

-

Gildea, M. F., et al. (2016). WDR5 regulates left-right patterning via chromatin-dependent and -independent functions. Development, 143(15), 2735–2745. Link

-

Teuscher, K. B., et al. (2023). Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models. Proceedings of the National Academy of Sciences of the United States of America, 120(2), e2211297120. Link

-

ResearchGate. (2021). Discovery of Potent Small-Molecule Inhibitors of WDR5-MYC Interaction.Link

-

Szewczyk, M. (2020). WDR5 and histone H3 interaction cell assay report. openlabnotebooks.org. Link

-

ResearchGate. (2019). Model for action of WIN site inhibitors.Link

-

LARVOL VERI. (2024). WDR5 inhibitor News.Link

-

Getlik, M., et al. (2017). Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design. Journal of Medicinal Chemistry, 60(16), 6936–6951. Link

-

Fagan, R. J. (2017). Characterizing effects of small molecule inhibition of WDR5 in colorectal cancer. University of Toronto. Link

-

Grebien, F., et al. (2016). Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1). Journal of Medicinal Chemistry, 59(6), 2477-2491. Link

Sources

- 1. Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. ashpublications.org [ashpublications.org]

- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 11. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]

- 13. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]

- 15. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. News - WDR5 inhibitor - LARVOL VERI [veri.larvol.com]

- 20. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]

- 21. Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Synthesis Protocol: 6-(Trifluoromethyl)quinolin-3-amine

Abstract

This document provides a comprehensive guide for the synthesis of 6-(Trifluoromethyl)quinolin-3-amine, a key building block in medicinal chemistry and pharmaceutical research. The trifluoromethylquinoline scaffold is a privileged structure found in numerous biologically active compounds, including kinase inhibitors and antimalarial agents. This protocol details a robust and reproducible method based on the Friedländer annulation, a classic and effective strategy for quinoline synthesis. We offer a step-by-step experimental procedure, mechanistic insights, safety protocols, and troubleshooting advice to ensure successful synthesis for researchers in drug discovery and development.